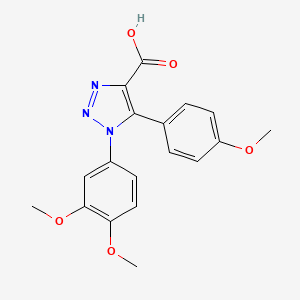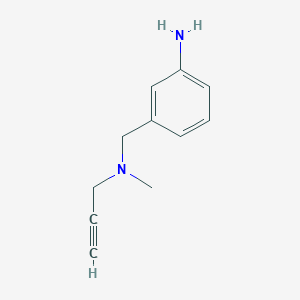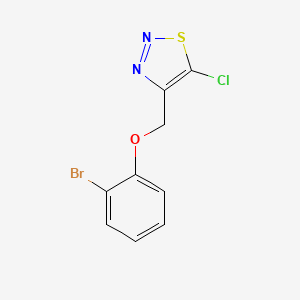
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 2-bromophenol, which is then reacted with chloromethyl methyl ether to form 2-bromophenoxymethyl chloride. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different thiadiazole derivatives with altered electronic properties.
Applications De Recherche Scientifique
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenoxy and chlorine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Bromophenoxy)methyl)benzoic acid
- 4-((2-Bromophenoxy)methyl)-N-(2-chlorophenyl)benzamide
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
Uniqueness
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the presence of both bromophenoxy and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other thiadiazole derivatives, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H6BrClN2OS |
|---|---|
Poids moléculaire |
305.58 g/mol |
Nom IUPAC |
4-[(2-bromophenoxy)methyl]-5-chlorothiadiazole |
InChI |
InChI=1S/C9H6BrClN2OS/c10-6-3-1-2-4-8(6)14-5-7-9(11)15-13-12-7/h1-4H,5H2 |
Clé InChI |
OESAFRNQDDEVRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=C(SN=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


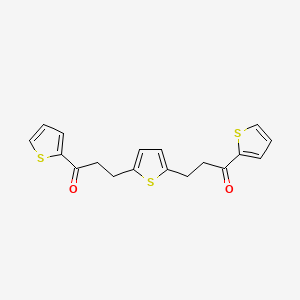
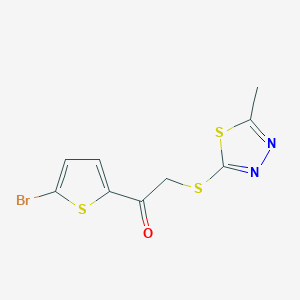
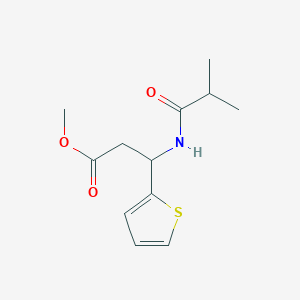
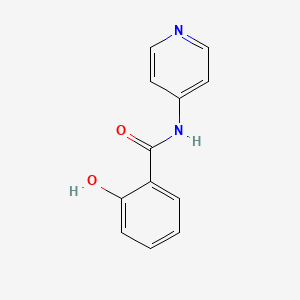
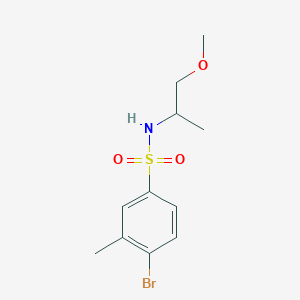
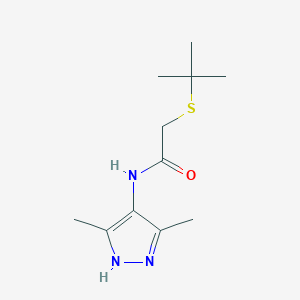
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
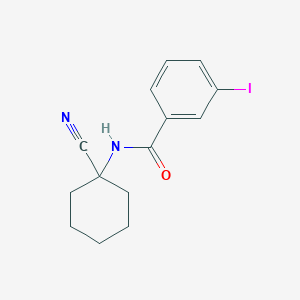

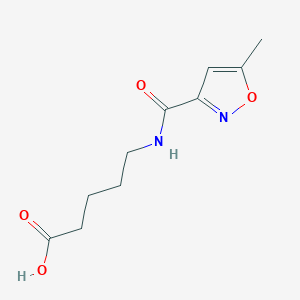
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)

